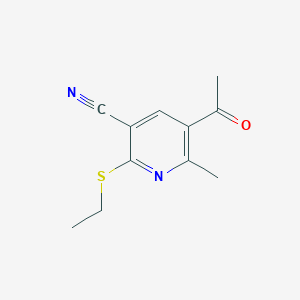

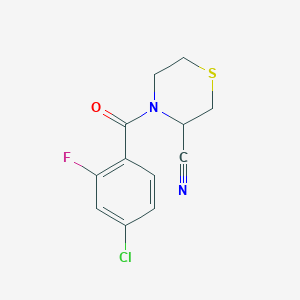

![molecular formula C19H20FN5O2 B3005012 N-cyclohexyl-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 841211-28-7](/img/structure/B3005012.png)

N-cyclohexyl-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, which are structurally related to the compound of interest, involves intramolecular cyclization and subsequent reactions to yield various heterocyclic compounds. For instance, the intramolecular cyclization of N-(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl) acetamide in ethanol with piperidine leads to the formation of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. Further reactions, such as N-allylation and N-propargyl alkylation, followed by condensation with arylnitrile oxides, produce isoxazolines and isoxazoles . Similarly, the synthesis of related compounds from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide involves a variety of cyclization and attack reactions, leading to a diverse set of heterocyclic compounds with potential antitumor activities .

Molecular Structure Analysis

The molecular structure of compounds within the pyrazolo[3,4-d]pyrimidin-4(5H)-one family is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The N-substitution on the pyrazolo[3,4-d]pyrimidin-4(5H)-one core can significantly alter the chemical properties and reactivity of these compounds. The structural analysis is typically performed using NMR techniques, which provide detailed information about the chemical environment of the atoms within the molecule .

Chemical Reactions Analysis

The chemical reactivity of the pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives is influenced by the substituents on the nitrogen atoms and the presence of reactive functional groups. These compounds can undergo various chemical reactions, including cycloadditions, Suzuki-Miyaura cross-coupling, and reactions with arylnitrile oxides to form isoxazolines and isoxazoles . The choice of reagents and reaction conditions can lead to regioselective outcomes, as seen in the synthesis of N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-5-yl)phenyl]-N-ethylacetamide, a zaleplon regioisomer .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structure and the nature of their substituents. The compounds exhibit a range of spectral characteristics, including IR, UV, and MS, which are indicative of their functional groups and molecular framework. The antitumor evaluation of some derivatives has shown high inhibitory effects against various human cancer cell lines, suggesting that the physical and chemical properties of these compounds contribute to their biological activity .

Aplicaciones Científicas De Investigación

Antitumor Activity

N-cyclohexyl-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide and related pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their antitumor activity. One study synthesized a series of derivatives and tested them against the human breast adenocarcinoma cell line MCF7. Some of these derivatives exhibited mild to moderate antitumor activity, indicating potential applications in cancer research (El-Morsy, El-Sayed, & Abulkhair, 2017).

Antimicrobial Activity

Another application of these compounds lies in their antimicrobial properties. A study explored the synthesis of new heterocycles incorporating the pyrazolo[3,4-d]pyrimidine moiety and evaluated their antimicrobial activity. The study reported that representative compounds of these synthesized products exhibited antimicrobial properties, which could be beneficial for developing new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).

Synthesis and Characterization

The compound and its derivatives have been extensively synthesized and characterized in various studies. For instance, one research explored the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. The study provided insights into the chemical structure and properties of these compounds, which is essential for their potential application in various fields of research (Rahmouni et al., 2014).

Neuroinflammation Imaging

A notable application of pyrazolo[1,5-a]pyrimidines, a related class, is in neuroinflammation imaging. A study synthesized novel pyrazolo[1,5-a]pyrimidines as ligands for the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. These compounds were evaluated for their potential in positron emission tomography (PET) imaging of neuroinflammation (Damont et al., 2015).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

N-cyclohexyl-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN5O2/c20-13-6-8-15(9-7-13)25-18-16(10-22-25)19(27)24(12-21-18)11-17(26)23-14-4-2-1-3-5-14/h6-10,12,14H,1-5,11H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDHKZSKTDCMAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

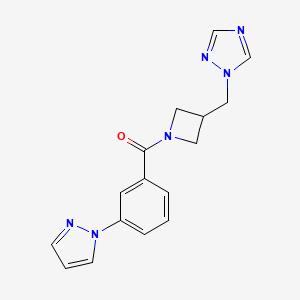

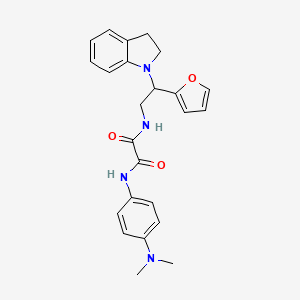

![2,8,10-Trimethyl-4-(4-(o-tolyl)piperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B3004929.png)

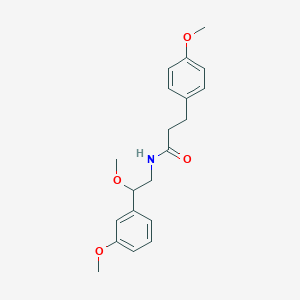

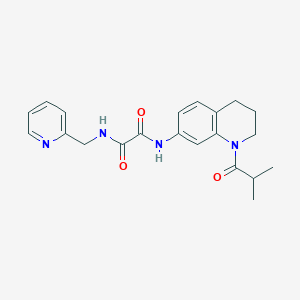

![N-(1-cyanocycloheptyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}acetamide](/img/structure/B3004930.png)

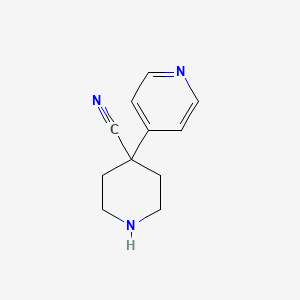

![2-([1,1'-Biphenyl]-4-ylcarboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3004933.png)

![[1-[(3,4-Difluorophenyl)methyl]triazol-4-yl]methanamine;hydrochloride](/img/structure/B3004938.png)

![2-Chloro-N-[[2-[4-(imidazol-1-ylmethyl)phenyl]phenyl]methyl]propanamide](/img/structure/B3004942.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B3004944.png)

![N-(5-Chloropyridin-2-yl)-2-[[4-[ethanimidoyl(methyl)amino]benzoyl]amino]-5-methylbenzamide;hydrochloride](/img/structure/B3004949.png)